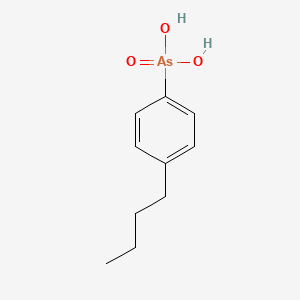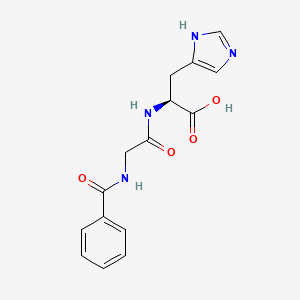
2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its complex structure, which includes a pyrrolidine ring substituted with methyl, phenethyl, and phenyl groups, as well as a propionoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenethylpyrrolidine with phenylmagnesium bromide, followed by the addition of propionic anhydride. The reaction is typically carried out under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionoxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with new functional groups replacing the propionoxy group.
科学的研究の応用
2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: Shares structural similarities but differs in the presence of a hydroxyl group instead of a pyrrolidine ring.
2-Propenal, 2-methyl-3-phenyl-: Similar in structure but contains an aldehyde group.
3-Methyl-1-phenyl-3-pentanol: Similar in having a phenyl group but differs in the overall structure and functional groups.
Uniqueness
2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine is unique due to its combination of a pyrrolidine ring with multiple substituents, which imparts distinct chemical and biological properties
特性
CAS番号 |
69552-18-7 |
|---|---|
分子式 |
C22H27NO2 |
分子量 |
337.5 g/mol |
IUPAC名 |
[2-methyl-3-phenyl-1-(2-phenylethyl)pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C22H27NO2/c1-3-21(24)25-22(20-12-8-5-9-13-20)15-17-23(18(22)2)16-14-19-10-6-4-7-11-19/h4-13,18H,3,14-17H2,1-2H3 |
InChIキー |
AXWOILDRFGJMLL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CCN(C1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


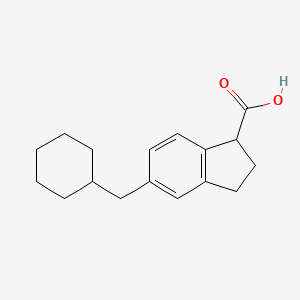
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
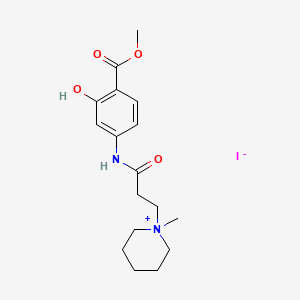
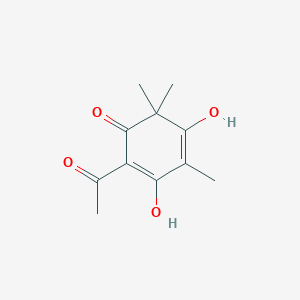

![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
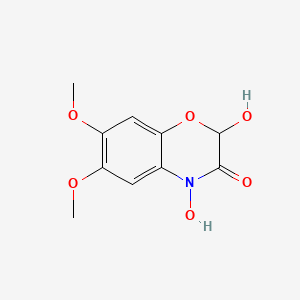
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)
